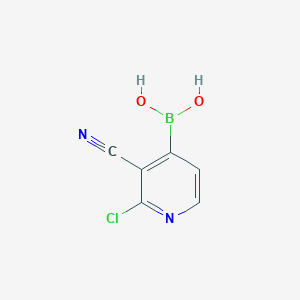
(2-Chloro-3-cyanopyridin-4-yl)boronic acid
説明
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H4BClN2O2 . It has been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” involves several steps. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which also carries a chlorine atom and a cyano group .Chemical Reactions Analysis
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has a molecular weight of 182.37 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 182.0054352 g/mol . The compound is solid at room temperature .科学的研究の応用
- Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are used in reversible click reactions, which have been explored for novel chemistries using boron .
- Boronic acids are also used in the development of therapeutics . They interact with diols, allowing their use in various areas ranging from biological labelling, protein manipulation and modification .
- Boronic acid-based compounds are used in the development of biomedical devices . They are also used in material chemistry .
- Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Chemical Biology and Medicinal Chemistry
Biomedical Devices and Material Chemistry
Sensing Applications
- Boronic acids are used in organic synthesis for the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling .
- The Suzuki-Miyaura coupling is a popular method for making carbon-carbon bonds . The reaction conditions are mild and functional group tolerant .
- Boronic acids are used in the synthesis of pharmaceuticals . They are used in the creation of a wide range of drugs .
- For example, boronic acids are used in the synthesis of bortezomib, a cancer drug .
Organic Synthesis
Pharmaceuticals
Agriculture
- Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
- They are also used for electrophoresis of glycated molecules .
- Boronic acids are used in the development of stimuli-responsive materials . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Boronic acids are used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- This reaction is successful due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Tools
Stimuli-Responsive Materials
Suzuki–Miyaura Coupling
Safety And Hazards
The safety information available for “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
将来の方向性
The future directions for the use of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” and similar compounds are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
特性
IUPAC Name |
(2-chloro-3-cyanopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-4(3-9)5(7(11)12)1-2-10-6/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLECXGTZJQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660620 | |
| Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
CAS RN |
878194-88-8 | |
| Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



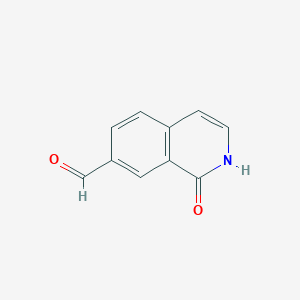
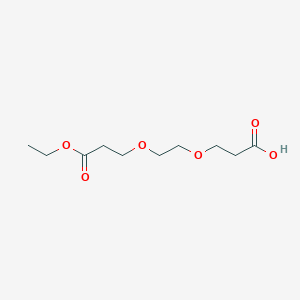
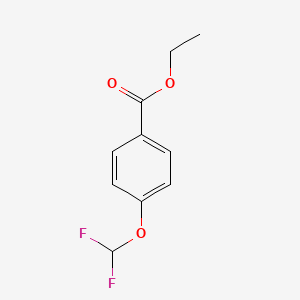
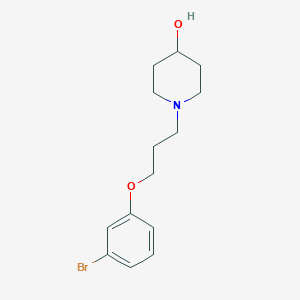
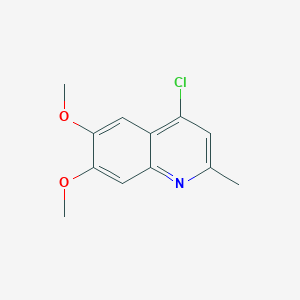
![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)
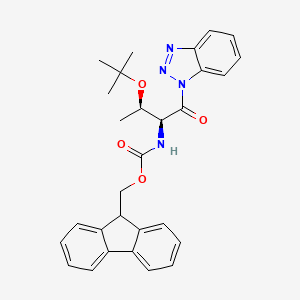
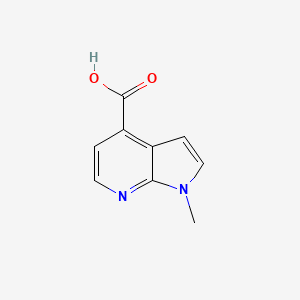
![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)
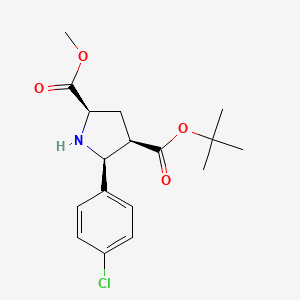

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate](/img/structure/B1388125.png)